molecular formula C9H21ClN2 B13195988 (Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride

(Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride

Cat. No.: B13195988
M. Wt: 192.73 g/mol
InChI Key: XEQKLJPHLMEBSG-UHFFFAOYSA-N
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Description

(Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride typically involves the reaction of piperidine derivatives with isopropylamine under controlled conditions. One common method involves the use of N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate as a catalyst in a one-pot multi-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, (Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.

    Matrine: An alkaloid with antiviral and anticancer properties.

    Berberine: A compound with antimicrobial and antidiabetic effects.

    Tetrandine: Known for its anti-inflammatory and anticancer activities.

Uniqueness

(Piperidin-3-ylmethyl)(propan-2-yl)amine hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h8-11H,3-7H2,1-2H3;1H

InChI Key

XEQKLJPHLMEBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCCNC1.Cl

Origin of Product

United States

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